molecular formula C9H5BrFN B1513215 1-Bromo-4-fluoroisoquinoline CAS No. 1421517-86-3

1-Bromo-4-fluoroisoquinoline

Cat. No. B1513215
CAS RN: 1421517-86-3
M. Wt: 226.04 g/mol
InChI Key: LEDHCNXDWGRWDB-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoroisoquinoline is a compound with the CAS Number: 1421517-86-3. It has a molecular weight of 226.05 and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H5BrFN . The InChI code for this compound is 1S/C9H5BrFN/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H .

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

1-Bromo-4-fluoroisoquinoline is a derivative within the broader family of tetrahydroisoquinolines (THIQs), which have been extensively studied for their therapeutic potential. Tetrahydroisoquinolines are recognized for their 'privileged scaffold', commonly found in natural compounds and known for a wide range of biological activities. Initially associated with neurotoxicity, some THIQ derivatives, like 1-methyl-1,2,3,4-tetrahydroisoquinoline, have shown promise as Parkinsonism-preventing agents in mammals. The structural flexibility of THIQs, including those with bromo-fluoro modifications, has facilitated their investigation in anticancer drug discovery. The approval of trabectedin, a THIQ derivative, for soft tissue sarcomas underscores the anticancer potential within this chemical class. These derivatives have been synthesized for varied therapeutic activities, particularly in cancer and central nervous system (CNS) disorders, and show promise as candidates for infectious diseases like malaria, tuberculosis, and HIV-infection due to their unique mechanisms of action (Singh & Shah, 2017).

Antimicrobial Resistance and Environmental Considerations

While not directly related to this compound, the broader context of antibiotic use and the resulting antimicrobial resistance is a crucial area of research. Studies on the application of antibiotics in animal agriculture have shed light on the intricate relationship between antibiotic use, environmental impact, and the emergence of resistant microorganisms. This research is critical for understanding the ecological consequences of widespread antibiotic use, including fluoroquinolones, and emphasizes the need for a harmonized approach to monitor antibiotic resistance. The findings call for comprehensive environmental studies to assess the impact of antibiotics, including those related to the fluoroquinolone family, on microbial resistance patterns and environmental health (Roth et al., 2018).

Isoquinoline N-oxide Alkaloids

Research on natural isoquinoline alkaloids and their N-oxides from plants has revealed over 200 compounds with significant antimicrobial, antibacterial, and antitumor activities. This review highlights the potential of isoquinoline derivatives in drug discovery, emphasizing the diverse biological activities and the importance of structure-activity relationships (SAR) for developing new therapeutic agents. The exploration of isoquinoline N-oxides points toward new applications for these compounds in pharmaceutical development, underscoring the role of isoquinoline derivatives, including bromo-fluoroisoquinolines, as a valuable source of drug leads (Dembitsky et al., 2015).

Safety and Hazards

The safety information for 1-Bromo-4-fluoroisoquinoline includes the following hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P305+P351+P338 .

Future Directions

While specific future directions for 1-Bromo-4-fluoroisoquinoline were not found, it’s worth noting that fluorinated isoquinolines have attracted widespread attention as important components of pharmaceuticals and materials . This suggests potential future research and development in these areas.

properties

IUPAC Name

1-bromo-4-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDHCNXDWGRWDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856939
Record name 1-Bromo-4-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1421517-86-3
Record name 1-Bromo-4-fluoroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421517-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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